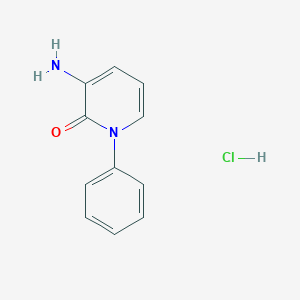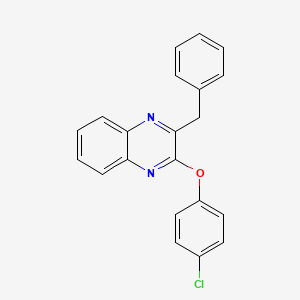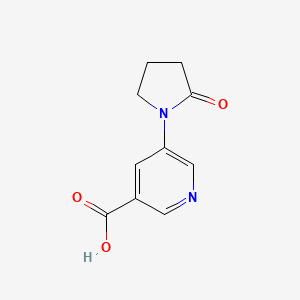
1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as EFDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization
Synthesis and DFT Studies : This compound and its analogs have been synthesized and characterized, with their structures confirmed using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) studies align with X-ray diffraction results, indicating accurate molecular structures (Liao et al., 2022).
Molecular Structure Analysis : Additional studies have synthesized analogs, confirming structures via spectroscopic methods and X-ray diffraction. DFT studies were used to explore molecular structure characteristics and conformations (Yang et al., 2021).
Intermediate in Biologically Active Compounds : The compound serves as an important intermediate in the synthesis of biologically active compounds, exemplified by the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib (Kong et al., 2016).
Applications in Organic Synthesis and Medicinal Chemistry
Herbicide Synthesis : Derivatives of the compound have been utilized in the synthesis of herbicides, such as the fluoromethyl analogue of pyrazosulfuron-ethyl (Morimoto et al., 1990).
Anticancer Agent Development : Pyrazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a target in cancer treatment. These derivatives exhibited significant cytotoxicity against several cancer cell lines (Alam et al., 2016).
Fluorescent Molecule and Inhibitor Synthesis : The synthesis of various derivatives has led to the discovery of novel fluorescent molecules and potential inhibitors for specific plant species, demonstrating the compound's versatility in creating functionalized molecules (Wu et al., 2006).
properties
IUPAC Name |
1-ethyl-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BFN2O2/c1-6-15-9(13)8(7-14-15)12-16-10(2,3)11(4,5)17-12/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUSIZNCJJDAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2246701-92-6 |
Source


|
| Record name | 1-ethyl-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)
![5-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2359252.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

![(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid](/img/structure/B2359260.png)
![9-benzyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2359262.png)


